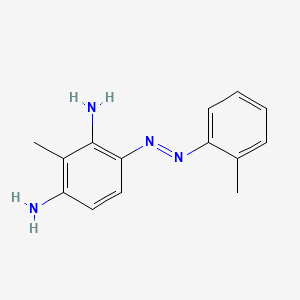![molecular formula C17H14S B14404779 3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene CAS No. 83821-39-0](/img/structure/B14404779.png)
3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This specific compound features a 2-methylphenyl group attached to the ethenyl side chain, which is further connected to the benzothiophene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methylphenylacetylene and 1-benzothiophene.
Coupling Reaction: The key step involves a coupling reaction between 2-methylphenylacetylene and 1-benzothiophene. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Heck reaction or the Suzuki-Miyaura coupling.
Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 100-150°C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl-substituted benzothiophene.
Substitution: Brominated or nitrated derivatives of benzothiophene.
Applications De Recherche Scientifique
3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions and receptor binding.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in biological systems, it may influence signaling pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbenzothiophene: Lacks the ethenyl side chain.
3-Ethenylbenzothiophene: Lacks the 2-methylphenyl group.
2-Phenylbenzothiophene: Lacks the ethenyl side chain and has a phenyl group instead of a 2-methylphenyl group.
Uniqueness
3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene is unique due to the presence of both the 2-methylphenyl group and the ethenyl side chain, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
83821-39-0 |
|---|---|
Formule moléculaire |
C17H14S |
Poids moléculaire |
250.4 g/mol |
Nom IUPAC |
3-[2-(2-methylphenyl)ethenyl]-1-benzothiophene |
InChI |
InChI=1S/C17H14S/c1-13-6-2-3-7-14(13)10-11-15-12-18-17-9-5-4-8-16(15)17/h2-12H,1H3 |
Clé InChI |
SALHPQYFJRCPKK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C=CC2=CSC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate](/img/structure/B14404713.png)
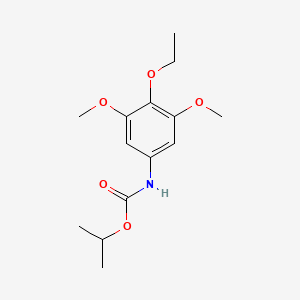
![[(5-Chloro-2-nitrophenyl)methylidene]propanedioic acid](/img/structure/B14404718.png)
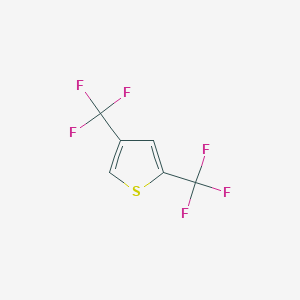
![Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate](/img/structure/B14404726.png)
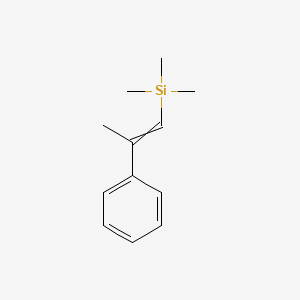
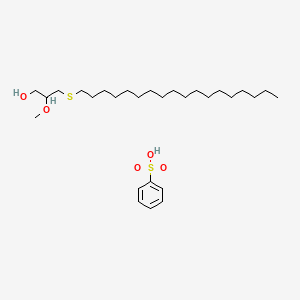
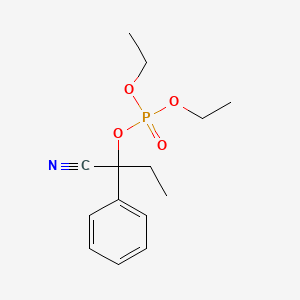
![[2-(3,4-Dimethoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]acetic acid](/img/structure/B14404738.png)
![[(4aS,6R,7R,8R,8aS)-2-acetamido-8a-acetyl-6,7-dihydroxy-6-methyl-4-oxo-4a,5,7,8-tetrahydro-3H-quinazolin-8-yl] acetate](/img/structure/B14404750.png)
